1,3-Bis(4-Aminophenyl)urea
CAS No.: 4550-72-5
Cat. No.: VC1971300
Molecular Formula: C13H14N4O
Molecular Weight: 242.28 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 4550-72-5 |
---|---|
Molecular Formula | C13H14N4O |
Molecular Weight | 242.28 g/mol |
IUPAC Name | 1,3-bis(4-aminophenyl)urea |
Standard InChI | InChI=1S/C13H14N4O/c14-9-1-5-11(6-2-9)16-13(18)17-12-7-3-10(15)4-8-12/h1-8H,14-15H2,(H2,16,17,18) |
Standard InChI Key | MAPWYRGGJSHAAU-UHFFFAOYSA-N |
SMILES | C1=CC(=CC=C1N)NC(=O)NC2=CC=C(C=C2)N |
Canonical SMILES | C1=CC(=CC=C1N)NC(=O)NC2=CC=C(C=C2)N |
Introduction
Chemical Structure and Identification
1,3-Bis(4-Aminophenyl)urea, registered under CAS number 4550-72-5, has the molecular formula C13H14N4O and a molecular weight of 242.28 g/mol . It is known by several synonyms including N,N'-Bis(4-aminophenyl)urea, 4,4''-Diaminocarbanilide, and NSC 15364 . The compound features a central urea group with two para-aminophenyl substituents at the nitrogen positions, resulting in a symmetrical molecule with four nitrogen atoms and one oxygen atom.
The structure can be represented by the following chemical identifiers:
Identifier Type | Value |
---|---|
IUPAC Name | 1,3-bis(4-aminophenyl)urea |
InChI | InChI=1S/C13H14N4O/c14-9-1-5-11(6-2-9)16-13(18)17-12-7-3-10(15)4-8-12/h1-8H,14-15H2,(H2,16,17,18) |
SMILES | C1=CC(=CC=C1N)NC(=O)NC2=CC=C(C=C2)N |
Physical Properties
1,3-Bis(4-Aminophenyl)urea appears as a solid at room temperature with color ranging from white to off-white, gray, or brown depending on purity and preparation methods . The compound exhibits several notable physical characteristics that influence its handling and applications:
The compound demonstrates good solubility in polar solvents, particularly in dimethyl sulfoxide (DMSO), where it can reach concentrations of 125 mg/mL (515.93 mM) according to some sources or 50 mg/mL (206.37 mM) according to others . It is also soluble in water and alcohols, with solubility enhanced by its ability to form hydrogen bonds through its amino and urea functional groups .
Chemical Properties
The chemical behavior of 1,3-Bis(4-Aminophenyl)urea is largely determined by its functional groups: the central urea moiety and the two terminal amine groups. These structural features contribute to several important chemical properties:
Reactivity
The presence of primary amine groups at the para positions makes this compound particularly reactive for various chemical transformations. These amino groups can participate in nucleophilic substitution reactions, condensation reactions, and can be diazotized for further derivatization . The compound has a predicted pKa value of 14.09±0.70, indicating the relative acidity of the protons on the nitrogen atoms .
Thermal Stability
1,3-Bis(4-Aminophenyl)urea exhibits significant thermal stability, as evidenced by its high melting and boiling points. This stability makes it suitable for applications involving elevated temperatures, such as polymer synthesis and processing .
Synthesis Methods
For the para-substituted compound (1,3-Bis(4-Aminophenyl)urea), U.S. Patent 1,617,847 describes a process involving the reaction of p-phenylenediamine and alkyl-substituted p-phenylenediamines with urea. This reaction can be carried out either in bulk or in inert solvents such as o-dichlorobenzene .
The goal of these synthesis methods is typically to produce low molecular weight ureas rather than polyureas, as the latter have reduced reactivity for applications such as chain extension in polymer chemistry .
Applications and Uses
1,3-Bis(4-Aminophenyl)urea demonstrates versatility across multiple applications due to its unique structure and reactivity profile:
Organic Synthesis
The compound serves as an important building block in organic synthesis due to its bifunctional nature, with reactive amine groups that can be further modified .
Polymer Chemistry
In polymer science, 1,3-Bis(4-Aminophenyl)urea and related compounds can be used as chain extenders for the production of polyurethane-polyurea elastomers or pure polyurea elastomers .
Dye Chemistry
The compound can function as a coupling component for diazo dyes, contributing to color development and stability in various dyeing applications .
Materials Science
The ability to form hydrogen bonds and its thermal stability make 1,3-Bis(4-Aminophenyl)urea valuable in materials science applications, particularly in the development of advanced polymeric materials .
Hardening Agents
1,3-Bis(4-Aminophenyl)urea can serve as a hardener for epoxy and phenolic resins, contributing to the mechanical properties of the resulting materials .
Brand/Reference | Purity | Format | Delivery Timeframe |
---|---|---|---|
Various suppliers | 95-97.22% | Solid | 1-3 weeks |
Pricing typically ranges based on quantity and purity specifications, with research-grade material generally available in quantities from 10 mg to 1 g .
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